DL-Serine methyl ester hydrochloride
Overview
Description
Synthesis Analysis
DL-Serine methyl ester hydrochloride can be synthesized through a single-step process from the interaction of formaldehyde and glycine in an alkaline aqueous solution containing catalytic amounts of copper sulfate. This reaction also produces a second ninhydrin-reactive substance with an empirical formula of C4H9NO4, which can be separated using a Dowex 50 column (Akabori et al., 1959). Another method involves esterifying L-serine with anhydrous methanol and thionyl chloride to produce L-Serine methyl hydrochloride, focusing on optimizing the yield and purity (Xiong Jia-lin, 2008).
Molecular Structure Analysis
The molecular structure of DL-serine.HCl has been extensively studied using X-ray diffraction, low-temperature Fourier transform infrared spectroscopy, and DFT(B3LYP) calculations. These studies have provided detailed characterizations of its molecular structure, confirming the presence of NH/OH groups and the formation of hydrogen bonds within the crystal structure (Jarmelo et al., 2008).
Chemical Reactions and Properties
DL-Serine methyl ester hydrochloride undergoes various chemical reactions, including esterification and synthesis processes that yield different derivatives. For example, the reaction with HCl in methanol in the presence of thionyl chloride has been used to synthesize L-Tyrosine methyl ester hydrochloride, L-methionine methyl ester hydrochloride, and others, with yields reaching 95.4% to 97.5% (Xie Ji-min, 2007).
Physical Properties Analysis
The physical properties of DL-Serine methyl ester hydrochloride, such as density and X-ray powder diffraction patterns, have been characterized to gain insights into its crystalline structure and stability under various conditions (Ramachandran & Natarajan, 2005).
Chemical Properties Analysis
Vibrational spectroscopy studies, including Fourier Transform Raman and Infrared spectra, have been conducted on DL-serine methyl ester hydrochloride to understand its chemical properties better. These studies have provided information on the vibrational modes, mulliken and natural charge distributions, and the impact of various substitutions on the amino acid structure (Nageswari et al., 2018).
Scientific Research Applications
“DL-Serine methyl ester hydrochloride” is a chemical compound with the molecular formula HOCH2CH(NH2)CO2CH3·HCl
. It has a molecular weight of 155.58 and appears as a white to almost white powder or crystal . It’s known for its high purity, often greater than 98% .
This compound is commonly used in the field of peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds. The specific methods of application or experimental procedures can vary widely depending on the specific peptide being synthesized and the desired end product.
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Organic Synthesis : It can be used as an intermediate for organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used for the construction of new organic molecules.
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Pharmaceutical Research : This compound can be used in pharmaceutical research . It could be used in the development of new drugs or in the improvement of existing drug formulations.
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Agrochemicals : It can be used in the field of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, fertilizer, hormones, etc. This compound could be used in the synthesis of these chemicals.
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Dyestuff Fields : It can be used in dyestuff fields . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials. This compound could be used in the synthesis of these dyestuffs.
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Biochemical Research : This compound can be used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in various biochemical experiments, such as studying protein structure and function.
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Material Science : It can be used in the field of material science . Material science involves the discovery and design of new materials. This compound could be used in the synthesis of new materials or in the study of the properties of existing materials.
properties
IUPAC Name |
methyl 2-amino-3-hydroxypropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971577 | |
Record name | Methyl serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Serine methyl ester hydrochloride | |
CAS RN |
5619-04-5, 5680-80-8 | |
Record name | Serine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl DL-serinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl DL-serinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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